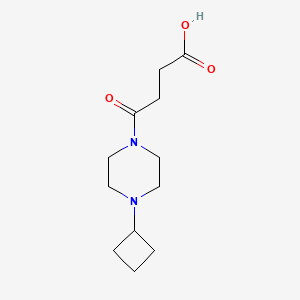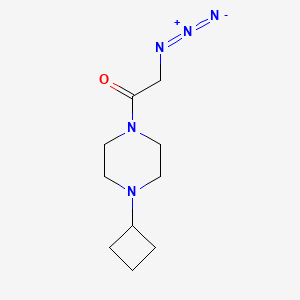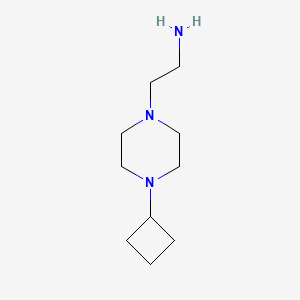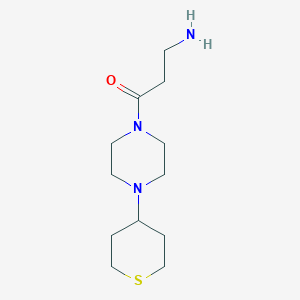
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine
説明
1-(2-(4-(Difluoromethyl)phenyl)-2,2-difluoroethyl)piperidin-4-amine, or DFMA, is an organic compound used in various scientific research applications. It is a small molecule that can be synthesized in the laboratory, and it has several unique properties that make it useful in the study of biochemistry and physiology. DFMA has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
科学的研究の応用
DFMA has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health. It has also been used in the study of metabolic pathways, as well as to study the effects of hormones and neurotransmitters on cellular processes.
作用機序
DFMA acts as an agonist at a variety of G-protein coupled receptors, including the 5-HT2A receptor, the 5-HT2B receptor, the 5-HT2C receptor, and the 5-HT7 receptor. It binds to the receptor, activating it and causing a cascade of events that lead to the physiological and biochemical effects that are observed.
Biochemical and Physiological Effects
DFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, as well as to increase levels of norepinephrine. It has also been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects. It has also been shown to have antinociceptive effects, as well as to reduce anxiety and depression.
実験室実験の利点と制限
One of the advantages of using DFMA in laboratory experiments is that it is simple to synthesize and is relatively inexpensive. Additionally, it is non-toxic, making it safe to use in experiments. One of the limitations of using DFMA in laboratory experiments is that it has a short half-life, meaning that it must be used quickly after it is synthesized. Additionally, it is not as potent as some other compounds, meaning that higher concentrations must be used in order to achieve the desired effect.
将来の方向性
In the future, DFMA could be used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on human health. It could also be used in the study of metabolic pathways, as well as to study the effects of hormones and neurotransmitters on cellular processes. Additionally, it could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Finally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system.
特性
IUPAC Name |
1-[2-[4-(difluoromethyl)phenyl]-2,2-difluoroethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4N2/c15-13(16)10-1-3-11(4-2-10)14(17,18)9-20-7-5-12(19)6-8-20/h1-4,12-13H,5-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFVONAQSGGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(C2=CC=C(C=C2)C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477776.png)




![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)





